
3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine
Vue d'ensemble
Description
3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine is a compound that contains a thiazole ring, which is a five-membered heterocyclic moiety . The compound is a derivative of imidazole, which is known for its broad range of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine can be represented by the InChI code: 1S/C7H12N2S/c1-6-7(3-2-4-8)10-5-9-6/h5H,2-4,8H2,1H3 . This indicates that the compound contains seven carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and one sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine include a molecular weight of 156.25 . The compound is a liquid at room temperature .Applications De Recherche Scientifique
Anticancer Applications
Thiazole derivatives have been recognized for their potential in anticancer treatments. For instance, tiazofurin, a thiazole nucleoside, exhibits anticancer properties by inhibiting inosine monophosphate dehydrogenase, which is crucial for the proliferation of cancer cells .
Anthelmintic Uses
These compounds are also explored for their anthelmintic activity, which is the ability to neutralize parasitic worms (helminths) and could be beneficial in developing new treatments for parasitic infections .
Vulcanizing Accelerators
In the rubber industry, thiazole derivatives such as mercaptobenzothiazole serve as vulcanizing accelerators, enhancing the process of vulcanization which increases the strength and elasticity of rubber .
Photographic Sensitizers
Thiazoles are used as photographic sensitizers due to their ability to improve the light sensitivity of photographic films, which is essential for capturing images under various lighting conditions .
Antibacterial Properties
Recent studies have shown that thiazole-based compounds exhibit antibacterial activities. They are being synthesized and tested against various bacterial strains to explore their potential as new antibacterial agents .
Antioxidant Activities
Thiazole derivatives are also being investigated for their antioxidant properties, which could play a role in protecting cells from oxidative stress and may have therapeutic applications in diseases caused by oxidative damage .
Bioluminescence Research
Thiazolines, closely related to thiazoles, are significant in bioluminescence research. The role of firefly luciferin, which contains a thiazoline ring, is well-documented and is crucial for the bioluminescent process in fireflies .
Transition Metal Catalysis
Thiazolines serve as ligands in coupling reactions catalyzed by transition metals due to the distinctive properties of sulfur contained within their structure, making them valuable in synthetic chemistry applications .
Propriétés
IUPAC Name |
3-(4-methyl-1,3-thiazol-5-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c1-6-7(3-2-4-8)10-5-9-6/h5H,2-4,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXNSYFCHGOIHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



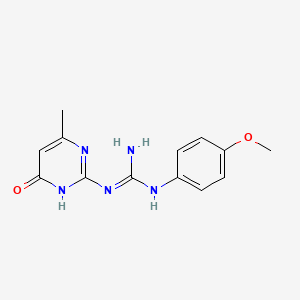

![1-(2-Chlorophenyl)-1H-pyrazolo[3,4-D]pyrimidin-4-OL](/img/structure/B1437447.png)
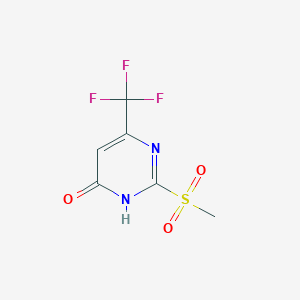
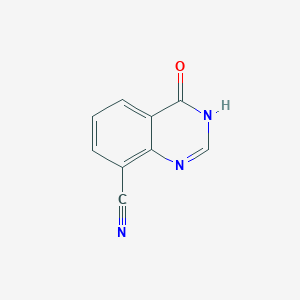
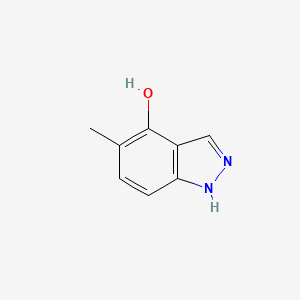

![3-(3-chlorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1437453.png)
![2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one](/img/structure/B1437455.png)
![7-(4-chlorobenzyl)-3-(4-methoxybenzyl)-8-methyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B1437457.png)
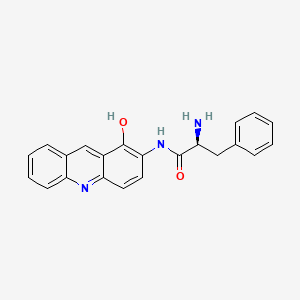
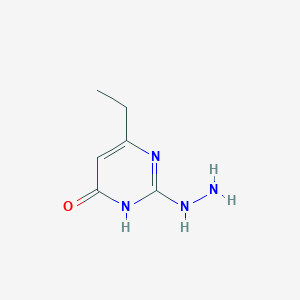
![1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}-3-[(1E)-(hydroxyimino)methyl]urea](/img/structure/B1437464.png)
![N-(4-Amino-2-methylphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide](/img/structure/B1437467.png)